molecular formula C8H8BrNO2 B172810 Methyl 6-(bromomethyl)nicotinate CAS No. 131803-48-0

Methyl 6-(bromomethyl)nicotinate

Cat. No. B172810
M. Wt: 230.06 g/mol
InChI Key: IRQSKJQDKUAART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-(bromomethyl)nicotinate” is a compound made up of a methyl group, a bromomethyl group, and a nicotinic acid moiety . It has potential applications in pharmaceutical and chemical industries, as it may be used in the synthesis of various organic molecules . It is also a potential hypolipidemic agent and a nicotinic acid analog .


Synthesis Analysis

The synthesis of “Methyl 6-(bromomethyl)nicotinate” involves taking 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . The reaction mechanism for methyl 6-(bromomethyl)nicotinate is proposed to be via peroxide-mediated bromination .


Molecular Structure Analysis

The molecular formula of “Methyl 6-(bromomethyl)nicotinate” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

“Methyl 6-(bromomethyl)nicotinate” is a hydroxylate that has been postulated as a synthetic intermediate in the oxidation of catechol and phenol .


Physical And Chemical Properties Analysis

“Methyl 6-(bromomethyl)nicotinate” has a molecular weight of 230.06 g/mol . It has a boiling point of 284.9±30.0℃ (760 Torr) and a flash point of 126.1±24.6℃ . The compound has a density of 1.533±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Skin Penetration and Sensitive Skin

Research by Issachar et al. (1998) examined the cutaneous penetration of methyl nicotinate, focusing on how it impacts individuals with sensitive skin compared to those with normal skin. The study utilized laser Doppler perfusion imaging to measure the vasodilation induced by methyl nicotinate, revealing significant differences in the response between individuals with sensitive and normal skin. This research suggests the potential use of methyl nicotinate in understanding skin penetration dynamics in different skin types (Issachar et al., 1998).

Synthesis and Chemical Applications

In 1983, Newkome and Marston explored the synthesis of nicotinic acid crown ethers, highlighting the transformation of 2,6-Bis(bromomethyl)nicotinic oxazoline. This research provides insights into the complexation and reduction processes of these compounds, emphasizing the potential of methyl 6-(bromomethyl)nicotinate in synthesizing complex organic structures (Newkome & Marston, 1983).

Drug Synthesis and Development

A study by Mulder et al. (2013) highlighted the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate. This compound is an intermediate in the synthesis of novel anti-infective agents, demonstrating the role of methyl 6-(bromomethyl)nicotinate derivatives in the pharmaceutical industry (Mulder et al., 2013).

Surfactant Effects on Drug Delivery

Ashton et al. (1992) investigated the impact of surfactants on the permeability of human skin, using methyl nicotinate as a model drug. This study contributes to understanding how methyl nicotinate can be used in studying the efficiency of transdermal drug delivery systems (Ashton et al., 1992).

Prostaglandins and Cutaneous Blood Flow

Wilkin et al. (1985) researched the effect of topically applied methyl nicotinate on local cutaneous erythema, providing insights into the role of prostaglandins in skin responses. This study is crucial for understanding the pharmacological effects of methyl nicotinate on skin blood flow and inflammation (Wilkin et al., 1985).

Cancer Research and Biomarkers

Shames et al. (2013) conducted research to identify predictive biomarkers for a novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. This study highlights the role of methyl nicotinate derivatives in cancer research, particularly in the development of targeted therapies (Shames et al., 2013).

Peripheral Blood Collection Enhancement

Zhu et al. (2022) explored the application of methyl nicotinate solution in enhancing peripheral blood collection. This demonstrates the potential of methyl nicotinate in medical procedures, particularly in improving blood sample collection techniques (Zhu et al., 2022).

Safety And Hazards

“Methyl 6-(bromomethyl)nicotinate” is classified as a dangerous substance. It has hazard statements H302+H312+H332-H314 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 6-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQSKJQDKUAART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927355
Record name Methyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(bromomethyl)nicotinate

CAS RN

131803-48-0
Record name Methyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromomethyl-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-methyl-nicotinic acid methyl ester (0.54 g, 3.57 mmol) in carbon tetrachloride (10 mL) was added 2,2′-azobis(2-methyl-proprionitrile) (0.030 g, 0.18 mmol) and N-bromosuccinimide (0.703 g, 3.95 mmol). The solution was stirred at reflux for 12 hours, cooled and concentrated in vacuo. Flash chromatography on silica gel provided the title compound (0.28 g).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.703 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 6-methylnicotinate (6.3 g) in carbon tetrachloride (100 mL) is added successively N-bromosuccinimide (8.9 g) and 2,2′-azobisisobutyronitrile (342 mg), and the mixture is refluxed under heating for 6 hours. After cooling to room temperature, to the reaction mixture is added n-hexane (300 mL) and the insoluble materials are removed by filtration. The filtrate is concentrated in vacuo and the resultant crude product is purified by column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=10:1) and stirred in n-hexane to give methyl 6-(bromomethyl)nicotinate (3.4 g, yield; 35%) as colorless crystals.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 6-methylnicotinate (1.05 g, 10 mmol) was dissolved in ethyl acetate (50 ml), and NBS (3.56 g, 20 mmol) and AIBN (329 mg, 2 mmol) were added thereto. The reaction mixture was stirred at 80° C. for 3 hours, combined with an aqueous solution of sodium hydrogen carbonate and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/4) to give the title compound (682 mg, 28%) as an orange amorphous compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
329 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(bromomethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(bromomethyl)nicotinate
Reactant of Route 3
Methyl 6-(bromomethyl)nicotinate
Reactant of Route 4
Methyl 6-(bromomethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(bromomethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(bromomethyl)nicotinate

Citations

For This Compound
30
Citations
M Yamaguchi, H Kousaka, S Izawa, Y Ichii… - Inorganic …, 2006 - ACS Publications
New ruthenium(II) complexes having a tetradentate ligand such as tris(2-pyridylmethyl)amine (TPA), tris[2-(5-methoxycarbonyl)pyridylmethyl]amine [5-(MeOCO) 3 -TPA], tris(2-…
Number of citations: 58 pubs.acs.org
KJ Humphreys, KD Karlin… - Journal of the American …, 2002 - ACS Publications
The compound [Cu II 2 (D 1 )(H 2 O) 2 ](ClO 4 ) 4 (D 1 = dinucleating ligand with two tris(2-pyridylmethyl)amine units covalently linked in their 5-pyridyl positions by a −CH 2 CH 2 − …
Number of citations: 154 pubs.acs.org
L Simic - 2021 - duo.uio.no
The rapid spread of antimicrobial resistance poses a great threat to global health. According to the World Health Organization’s list of priority pathogens, carbapenem-resistant Gram-…
Number of citations: 0 www.duo.uio.no
J Ptacek, I Snajdr, J Schimer, Z Kutil… - International Journal of …, 2023 - mdpi.com
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes due to its complex domain organization and cytosolic localization. Experimental data point toward …
Number of citations: 7 www.mdpi.com
N Yamamoto, AK Renfrew, BJ Kim… - Journal of medicinal …, 2012 - ACS Publications
The rational design of prodrugs for selective accumulation and activation in tumor microenvironments is one of the most promising strategies for minimizing the toxicity of anticancer …
Number of citations: 82 pubs.acs.org
AZ Gonzalez, Z Li, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of potent and selective morpholinone and piperidinone inhibitors of the MDM2-p53 interaction. These inhibitors have in common a carboxylic acid …
Number of citations: 70 pubs.acs.org
PP Pagare, MS Ghatge, Q Chen… - Journal of medicinal …, 2020 - ACS Publications
Aromatic aldehydes elicit their antisickling effects primarily by increasing the affinity of hemoglobin (Hb) for oxygen (O 2 ). However, challenges related to weak potency and poor …
Number of citations: 9 pubs.acs.org
C Schnaars, G Kildahl-Andersen… - ACS Infectious …, 2018 - ACS Publications
The rise of antimicrobial resistance (AMR) worldwide and the increasing spread of multi-drug-resistant organisms expressing metallo-β-lactamases (MBL) require the development of …
Number of citations: 36 pubs.acs.org
XX Wang, F Xie, CC Jia, N Yan, YL Zeng, JD Wu… - European Journal of …, 2021 - Elsevier
Histone deacetylase 6 (HDAC6) is a potential target for Alzheimer's disease (AD). In this study, a series of novel phenothiazine-, memantine-, and 1,2,3,4-tetrahydro-γ-carboline-based …
Number of citations: 8 www.sciencedirect.com
B Lucchese, KJ Humphreys, DH Lee… - Inorganic …, 2004 - ACS Publications
The ligand TMPA (tris(2-pyridylmethyl)amine) and its copper complexes have played a prominent role in recent (bio)inorganic chemistry studies; the copper(I) complex [Cu I (TMPA)(CH …
Number of citations: 91 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.